2-Methoxy-1-piperidin-2-ylethanone;hydrochloride
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Overview
Description
2-Methoxy-1-piperidin-2-ylethanone;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five methylene groups and one amine group
Mechanism of Action
Target of Action
The primary targets of a compound are usually identified through a combination of biochemical assays, such as binding assays or enzymatic assays, and computational methods, such as molecular docking or virtual screening .
Mode of Action
The interaction of the compound with its targets and the resulting changes are often studied using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and other biophysical methods to understand the structural basis of the interaction .
Biochemical Pathways
The affected pathways and their downstream effects can be elucidated through a combination of experimental techniques, such as gene expression profiling, proteomics, and metabolomics, as well as computational pathway analysis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are typically studied in preclinical models using a combination of in vitro assays and in vivo studies .
Result of Action
The molecular and cellular effects of a compound’s action can be studied using a variety of techniques, including cell-based assays, molecular biology techniques, and microscopy .
Action Environment
The influence of environmental factors on a compound’s action, efficacy, and stability can be studied through stability studies under various conditions, as well as studies in different biological models to understand the influence of physiological and pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride typically involves the reaction of piperidine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-piperidin-2-ylethanone;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methoxy-1-piperidin-2-ylethanone;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperidine: Another piperidine derivative with similar structural features but different functional groups.
2-Aminomethylpiperidine: Contains an amino group instead of a methoxy group, leading to different chemical properties and applications.
Piperine: A naturally occurring piperidine derivative with known biological activities.
Uniqueness
2-Methoxy-1-piperidin-2-ylethanone;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy group allows for unique substitution reactions, and its piperidine core is a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-methoxy-1-piperidin-2-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-6-8(10)7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYRDSBGXVZJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.